

Function of N-acyl amino acids in signaling

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An In-depth Technical Guide on the Signaling Functions of N-Acyl Amino Acids

Executive Summary N-acyl amino acids (NAAs) are a diverse and expanding class of endogenous lipid signaling molecules, formed by the conjugation of a fatty acid to an amino acid via an amide bond.[1][2] Structurally related to well-characterized endocannabinoids like anandamide, NAAs are increasingly recognized for their pleiotropic physiological roles in metabolic regulation, inflammation, pain, and neuroscience.[2][3][4] Their biological activities are mediated through interactions with a variety of molecular targets, including G protein-coupled receptors (GPCRs), ion channels, and nuclear receptors.[5] The endogenous levels of NAAs are meticulously controlled by a network of biosynthetic and degradative enzymes, such as Fatty Acid Amide Hydrolase (FAAH) and Peptidase M20 Domain Containing 1 (PM20D1).[4][6] This technical guide provides a comprehensive overview of the metabolism, signaling pathways, and physiological functions of NAAs, presenting key quantitative data and experimental methodologies to support further research and therapeutic development in this burgeoning field.

Metabolism of N-Acyl Amino Acids

The biological activity of NAAs is tightly regulated by the balance of their synthesis and degradation. While hundreds of potential NAA species exist, the metabolic pathways for many are still under active investigation.[7]

Biosynthesis

The synthesis of NAAs can occur through several enzymatic pathways. The best-characterized routes, particularly for N-acyl glycines (NAGlys), involve the direct condensation of a fatty acid

with an amino acid.[\[1\]](#)[\[7\]](#)

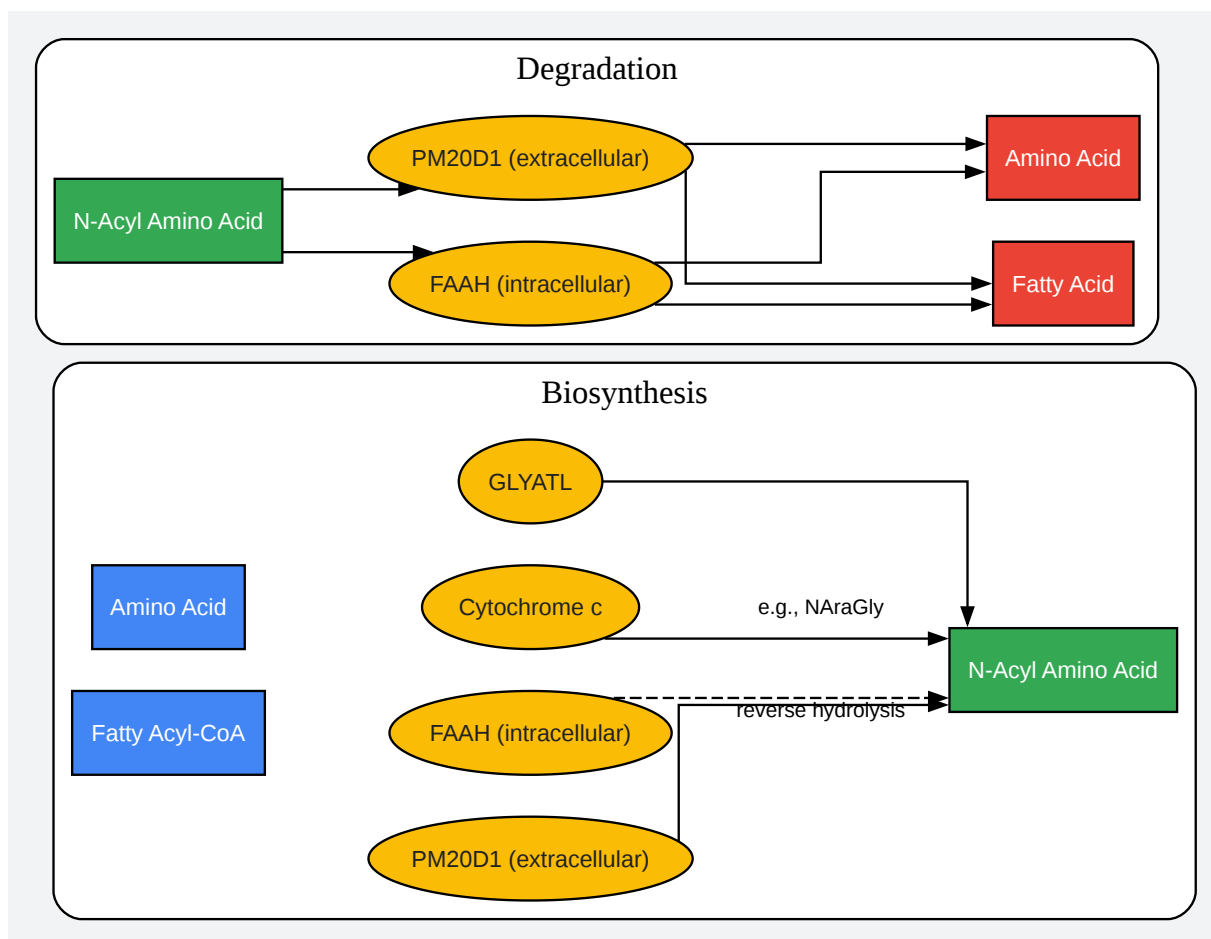
- Direct Condensation: This process joins a fatty acid, often in its coenzyme A (CoA) derivative form, directly with an amino acid.[\[1\]](#)[\[2\]](#)
- Key Biosynthetic Enzymes:
 - Cytochrome c: This mitochondrial enzyme can catalyze the formation of several NAAs, including N-arachidonoyl glycine (NAraGly), N-arachidonoyl serine (NAraSer), and N-arachidonoyl alanine (NAraAla), from their respective acyl-CoAs and amino acids.[\[1\]](#)[\[7\]](#)
 - Glycine N-acyltransferase-like (GLYATL) Enzymes: These enzymes facilitate the formation of amide bonds between medium- and long-chain acyl-CoAs and glycine.[\[1\]](#)
 - Peptidase M20 Domain Containing 1 (PM20D1): This circulating enzyme can catalyze both the synthesis and hydrolysis of various NAAs.[\[4\]](#)[\[6\]](#) In vivo, PM20D1 overexpression leads to increased levels of circulating NAAs.[\[4\]](#)
 - Fatty Acid Amide Hydrolase (FAAH): While primarily a degradative enzyme, FAAH can also catalyze the synthesis of NAAs under certain conditions, functioning as an intracellular synthase.[\[6\]](#)

Degradation

The primary mechanism for terminating NAA signaling is enzymatic hydrolysis of the amide bond, which releases the constituent fatty acid and amino acid.

- Key Degradative Enzymes:
 - Fatty Acid Amide Hydrolase (FAAH): As the principal enzyme for NAA catabolism, FAAH is an integral membrane protein that hydrolyzes a wide range of NAAs and other bioactive lipids like anandamide.[\[1\]](#)[\[6\]](#)[\[8\]](#) Genetic or pharmacological inhibition of FAAH leads to a significant elevation in endogenous NAA levels.[\[8\]](#)[\[9\]](#)
 - Peptidase M20 Domain Containing 1 (PM20D1): In addition to its synthetic activity, PM20D1 is a major hydrolase for circulating NAAs.[\[4\]](#)[\[6\]](#)

- Cooperative Regulation: Studies involving the dual blockade of FAAH and PM20D1 reveal a complex, non-additive interplay, suggesting a sophisticated enzymatic division of labor in regulating intracellular versus circulating pools of NAAs.[6]



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Overview of N-Acyl Amino Acid (NAA) Metabolism.

Signaling Mechanisms of N-Acyl Amino Acids

NAAs exert their diverse biological effects by engaging with multiple molecular targets, leading to the activation of distinct downstream signaling cascades.[10]

Molecular Targets

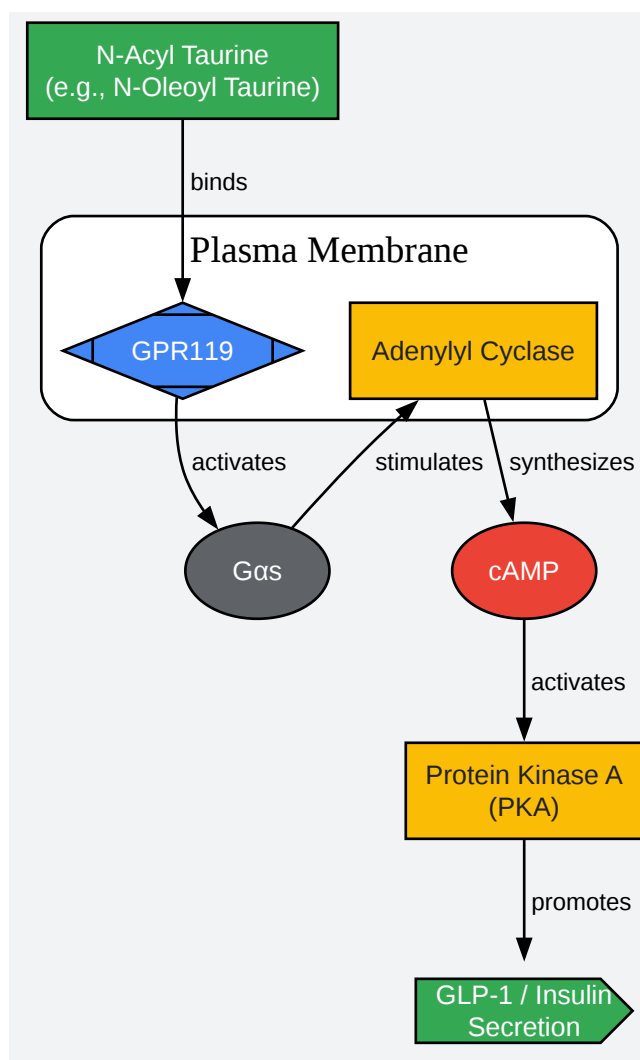
The amphipathic nature of NAAs allows them to interact with a range of membrane-bound and intracellular proteins.[3]

- G Protein-Coupled Receptors (GPCRs): This is the most prominent class of NAA receptors.
 - GPR18: Recognized as a receptor for N-arachidonoyl glycine (NArachGly).[7]
 - GPR55: This orphan receptor is activated by several lipid ligands, including NArachGly.[1][7]
 - GPR92 (LPA3): Activated by lysophosphatidic acids and certain NAAs.[1][7]
 - GPR119: A key receptor in metabolic regulation, GPR119 is activated by N-acyl taurines and oleoylethanolamide, coupling to G α s to stimulate cAMP production and hormone secretion.[11][12]
- Ion Channels: Certain NAAs can directly modulate the activity of ion channels, such as Transient Receptor Potential Vanilloid 1 (TRPV1) and voltage-gated calcium channels.[3][13]
- Nuclear Receptors: Some NAAs, such as N-oleoylethanolamine (OEA) and N-oleoyl glycine, can activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR- α , thereby regulating gene expression related to lipid metabolism and energy homeostasis.[11][14]

Downstream Signaling Pathways

The activation of a specific receptor by an NAA initiates a cascade of intracellular events.

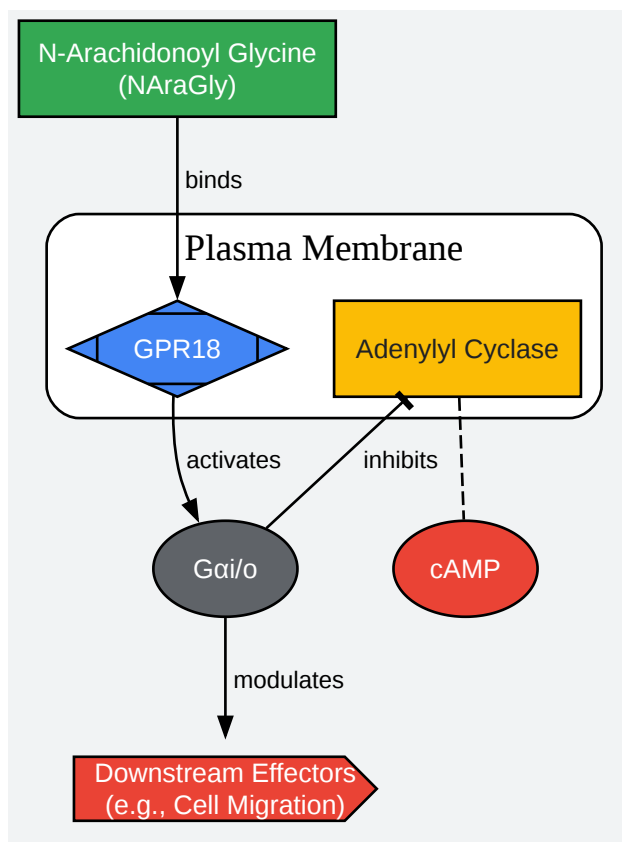
- GPR119 Signaling: N-acyl taurines (NATs) are endogenous messengers that activate GPR119, primarily in pancreatic β -cells and intestinal L-cells.[12][15] This activation stimulates the G α s subunit, leading to increased adenylyl cyclase activity, a rise in intracellular cAMP, and subsequent secretion of insulin and glucagon-like peptide-1 (GLP-1). [12]

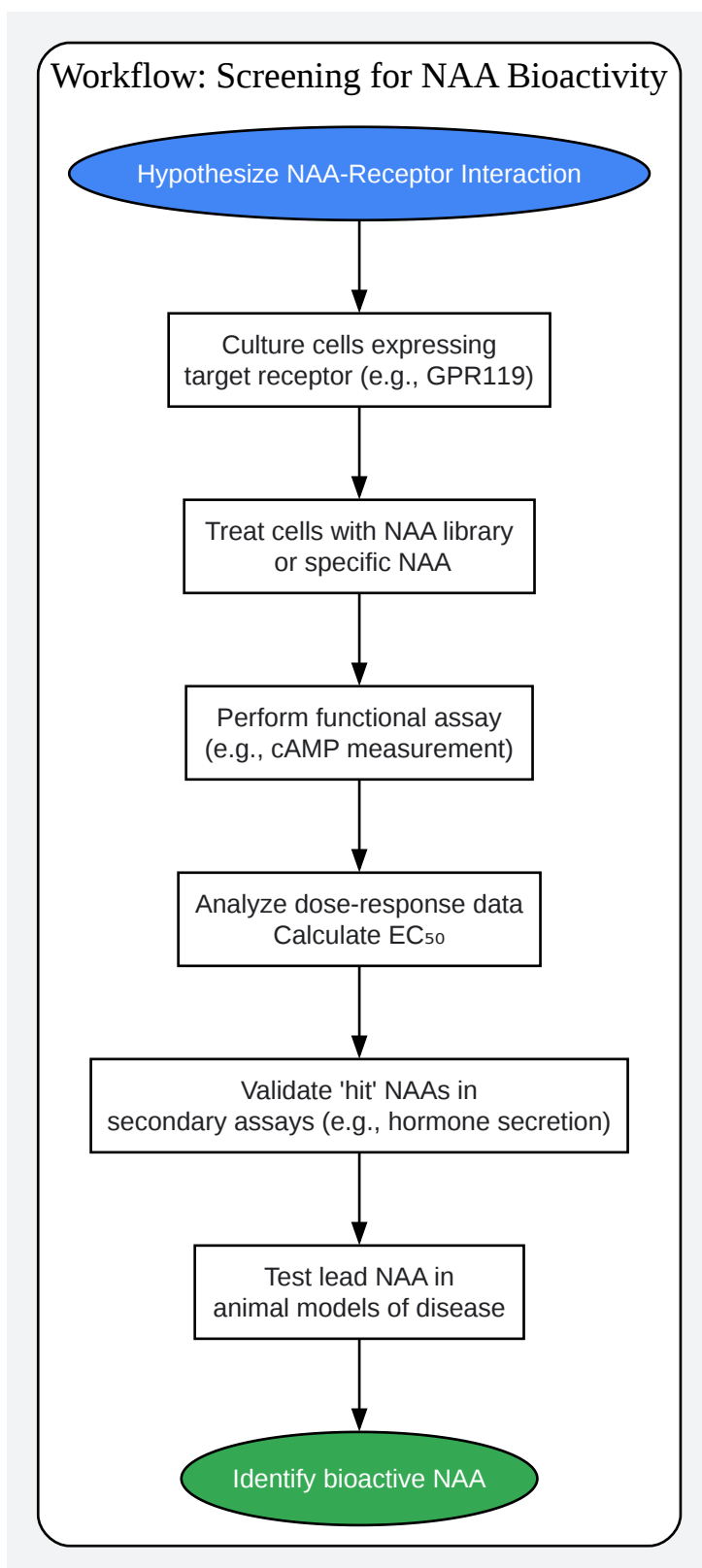


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GPR119 signaling pathway initiated by N-acyl taurines.

- GPR18 Signaling: N-arachidonoyl glycine (NArachGly) activates GPR18, which couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of downstream effectors involved in cell migration and immune responses.





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